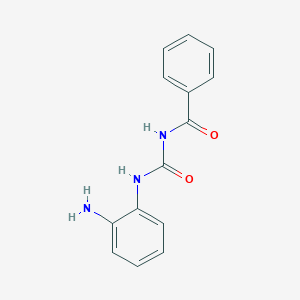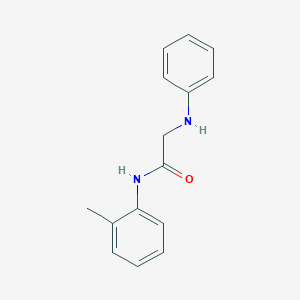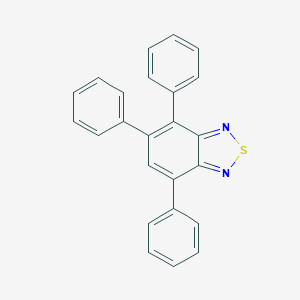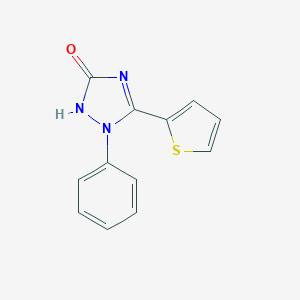![molecular formula C31H20O2 B282120 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone, also known as acenaphthenequinone, is a synthetic organic compound with potential applications in scientific research. Its unique chemical structure and properties make it an interesting subject of study in various fields of science.
作用機序
The mechanism of action of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenonequinone is not fully understood, but it is believed to act as an oxidizing agent, reacting with various biological molecules such as proteins, DNA, and lipids. It has been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
Acenaphthenequinone has been shown to have various biochemical and physiological effects, including inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenonequinone is its ability to act as a selective oxidizing agent, reacting with specific biological molecules. However, its potential toxicity and instability make it difficult to work with in laboratory settings.
将来の方向性
There are many potential future directions for the study of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenonequinone. One area of interest is its potential as a chemical reagent for the synthesis of new compounds. Another area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenonequinone.
合成法
Acenaphthenequinone can be synthesized through a variety of methods, including oxidation of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone with chromic acid or potassium permanganate, and oxidation of 1,2-dihydroacenaphthylene with oxygen or peroxides. The most common method involves the oxidation of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone with potassium permanganate in the presence of sulfuric acid.
科学的研究の応用
Acenaphthenequinone has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. Its unique chemical structure makes it an interesting subject of study for its potential as a chemical reagent, as well as for its potential biological activities.
特性
分子式 |
C31H20O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
2-[(2-oxo-1H-acenaphthylen-1-yl)-phenylmethyl]-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C31H20O2/c32-30-23-16-6-12-18-10-4-14-21(25(18)23)28(30)27(20-8-2-1-3-9-20)29-22-15-5-11-19-13-7-17-24(26(19)22)31(29)33/h1-17,27-29H |
InChIキー |
YKIFECBUSDHHTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC4=C3C(=CC=C4)C2=O)C5C6=CC=CC7=C6C(=CC=C7)C5=O |
正規SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC4=C3C(=CC=C4)C2=O)C5C6=CC=CC7=C6C(=CC=C7)C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)



